molecular formula C6H11BrMg B14310741 magnesium;hex-1-ene;bromide CAS No. 111724-32-4

magnesium;hex-1-ene;bromide

Cat. No.: B14310741
CAS No.: 111724-32-4
M. Wt: 187.36 g/mol
InChI Key: XEWBMTDPTRSVBV-UHFFFAOYSA-M
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Description

Magnesium;hex-1-ene;bromide is an organometallic compound that combines magnesium, hex-1-ene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;hex-1-ene;bromide is typically prepared by reacting hex-1-ene bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction is as follows:

C6H11Br+MgC6H11MgBr\text{C}_6\text{H}_{11}\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_{11}\text{MgBr} C6​H11​Br+Mg→C6​H11​MgBr

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors with controlled environments to prevent moisture and oxygen from interfering with the reaction. The process is highly exothermic, requiring careful temperature control to avoid runaway reactions .

Chemical Reactions Analysis

Types of Reactions

Magnesium;hex-1-ene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

    Epoxides: Opens epoxide rings to form alcohols.

Major Products

Scientific Research Applications

Magnesium;hex-1-ene;bromide is used extensively in scientific research due to its reactivity and versatility:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: Used in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of magnesium;hex-1-ene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in organic molecules. The magnesium atom coordinates with the bromide, creating a highly reactive nucleophile that attacks electrophilic carbon atoms, forming new carbon-carbon bonds. This process often involves the formation of a carbocation intermediate, which is stabilized by the magnesium bromide complex .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;ethyl;bromide
  • Magnesium;propyl;bromide
  • Magnesium;butyl;bromide

Uniqueness

Magnesium;hex-1-ene;bromide is unique due to its specific alkene structure, which provides distinct reactivity compared to other Grignard reagents. The presence of the hex-1-ene moiety allows for selective reactions with various electrophiles, making it a valuable tool in organic synthesis .

Properties

CAS No.

111724-32-4

Molecular Formula

C6H11BrMg

Molecular Weight

187.36 g/mol

IUPAC Name

magnesium;hex-1-ene;bromide

InChI

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3-4H,1,5-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

XEWBMTDPTRSVBV-UHFFFAOYSA-M

Canonical SMILES

C[CH-]CCC=C.[Mg+2].[Br-]

Origin of Product

United States

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